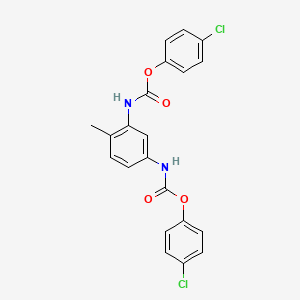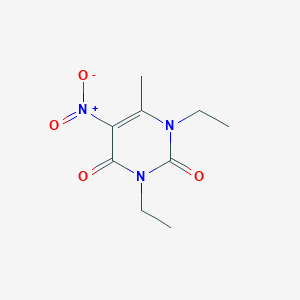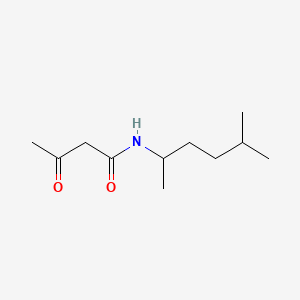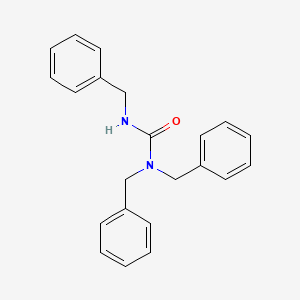
3-Methylphenyl propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl propylcarbamate is a chemical compound with the molecular formula C₁₀H₁₂NO₂. It belongs to the carbamate class of compounds. The compound’s structure consists of a phenyl ring (substituted with a methyl group) attached to a propylcarbamate functional group.
Métodos De Preparación
a. Synthetic Routes:
The synthetic preparation of 3-Methylphenyl propylcarbamate involves the reaction of 3-methylphenol (also known as meta-cresol) with propyl isocyanate. The reaction proceeds as follows:
3-Methylphenol+Propyl isocyanate→3-Methylphenyl propylcarbamate
b. Reaction Conditions:
The reaction typically occurs under mild conditions, with the reactants mixed in an appropriate solvent (such as dichloromethane or toluene). The reaction temperature and time may vary depending on the specific synthetic protocol.
c. Industrial Production:
This compound is not commonly produced on an industrial scale. Its use is primarily in research and specialized applications.
Análisis De Reacciones Químicas
3-Methylphenyl propylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate functional group can be hydrolyzed to yield 3-methylphenol and propylamine.
Esterification: The compound can react with acid chlorides or anhydrides to form esters.
Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions for these reactions depend on the specific transformation. Major products include derivatives of 3-methylphenol and propylamine.
Aplicaciones Científicas De Investigación
3-Methylphenyl propylcarbamate finds limited applications due to its specialized nature. Some areas of interest include:
Biological Research: It may serve as a substrate or inhibitor in enzymatic studies.
Medicinal Chemistry: Researchers explore its potential as a prodrug or targeting moiety.
Pesticide Chemistry: Carbamates are known for their insecticidal properties.
Mecanismo De Acción
The compound’s mechanism of action likely involves its conversion to 3-methylphenol and propylamine. These metabolites may interact with cellular targets, affecting biological processes.
Comparación Con Compuestos Similares
3-Methylphenyl propylcarbamate is unique due to its specific substitution pattern. Similar compounds include other carbamates, such as phenyl N-propylcarbamate and phenyl N-methylcarbamate.
Remember that while this compound has intriguing properties, its practical applications remain niche Researchers continue to explore its potential in various fields
Propiedades
Número CAS |
60249-27-6 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(3-methylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-3-7-12-11(13)14-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,12,13) |
Clave InChI |
SGUARVAWHMLPSY-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)

![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)


![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B11957703.png)
![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)



